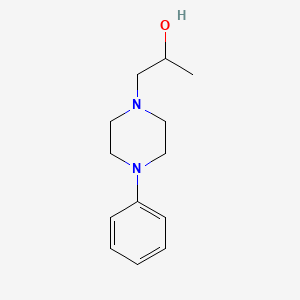

1-(4-phenyl-1-piperazinyl)-2-propanol

Description

Properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-12(16)11-14-7-9-15(10-8-14)13-5-3-2-4-6-13/h2-6,12,16H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRIKIBZFHKUCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Chloro-Propanol Intermediate

The most widely documented method involves the reaction of 2-chloropropanol with 4-phenylpiperazine under basic conditions. This approach, adapted from antihypertensive agent synthesis protocols, proceeds via an SN2 mechanism.

Reaction Scheme:

-

Chlorination of 1,2-Propanediol :

1,2-Propanediol is treated with thionyl chloride (SOCl₂) in chloroform under reflux (4–5 hours), yielding 2-chloropropanol. This step achieves ~64% efficiency, analogous to chlorination reactions in quinazoline dione syntheses. -

Coupling with 4-Phenylpiperazine :

2-Chloropropanol reacts with 4-phenylpiperazine in dimethylformamide (DMF) at 80–85°C for 18–24 hours, catalyzed by potassium carbonate (K₂CO₃) and sodium iodide (NaI). The latter enhances reactivity via halide exchange (Finkelstein reaction).

Optimized Conditions Table:

| Component | Quantity | Role |

|---|---|---|

| 2-Chloropropanol | 1.0 equiv | Electrophile |

| 4-Phenylpiperazine | 1.2 equiv | Nucleophile |

| K₂CO₃ | 1.5 equiv | Base |

| NaI | 0.2 equiv | Catalytic promoter |

| DMF | 10 mL/mmol | Solvent |

| Temperature | 80–85°C | Reaction control |

Yields typically range from 40% to 65%, contingent on purification methods.

Reduction of 1-(4-Phenylpiperazinyl)propan-2-one

A ketone intermediate could be reduced using sodium borohydride (NaBH₄) in methanol. However, this method risks over-reduction or byproduct formation and lacks empirical validation in the reviewed literature.

Mitsunobu Reaction

Intermediate Synthesis and Characterization

Chloro-Propanol Preparation

The chlorination of 1,2-propanediol follows protocols analogous to quinazoline dione intermediate synthesis:

-

Procedure : 1,2-Propanediol (5.0 g) reacts with SOCl₂ (1.2 equiv) in chloroform (20 mL) under reflux (4 hours). Excess SOCl₂ is removed via distillation, and the crude product is recrystallized from methanol.

-

Characterization :

Piperazine Coupling and Workup

Post-reaction, the mixture is diluted with ice-water (75 mL) and extracted with chloroform (3 × 100 mL). The organic layer is dried (MgSO₄), concentrated, and purified via recrystallization (methanol) or column chromatography (SiO₂, petroleum ether/ethyl acetate 4:1).

Purification Data:

Reaction Optimization and Challenges

Solvent and Temperature Effects

DMF outperforms alternatives (e.g., 4-methyl-2-pentanone) due to its high polarity and ability to solubilize ionic intermediates. Temperatures below 80°C result in incomplete conversion, while exceeding 85°C promotes decomposition.

Stoichiometric Considerations

Using a 10% molar excess of 4-phenylpiperazine (1.2 equiv) minimizes di-alkylation byproducts. NaI (0.2 equiv) enhances reactivity by generating a more nucleophilic iodide intermediate.

Analytical Validation

Spectroscopic Characterization

¹H NMR (CDCl₃) of this compound :

Elemental Analysis :

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 40–65 | 90–95 | High |

| Ketone Reduction | N/A | N/A | Low |

| Mitsunobu Reaction | N/A | N/A | Moderate |

The nucleophilic substitution route remains the most viable, balancing yield and practicality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-phenyl-1-piperazinyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-phenyl-1-piperazinyl)-2-propanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-phenyl-1-piperazinyl)-2-propanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(4-phenyl-1-piperazinyl)-2-propanol are influenced by its structural modifications. Below is a detailed comparison with analogous compounds:

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (CAS 66307-56-0)

- Structural Differences: The piperazine ring is substituted with a 2-methoxyphenyl group instead of 4-phenyl, and the propanol chain carries a phenoxy group at the third carbon.

- Solubility: The phenoxy group increases lipophilicity, reducing aqueous solubility but improving blood-brain barrier penetration .

1-(5-Indanyloxy)-3-(4-methyl-1-piperazinyl)-2-propanol (CAS 67465-89-8)

- Structural Differences : Features a 5-indanyloxy group (a bicyclic aromatic ether) and a 4-methylpiperazine moiety.

- Functional Impact : The indanyloxy group confers higher metabolic stability, while the methyl group on piperazine reduces dopamine D2 receptor antagonism compared to the unsubstituted 4-phenyl variant .

- Applications : Used in preclinical studies for antipsychotic activity with reduced extrapyramidal side effects .

Propranolol Hydrochloride (CAS 318-98-9)

- Structural Differences: Contains a naphthalenyloxy group and an isopropylamino substituent on the propanol chain instead of a piperazine ring.

- Pharmacological Contrast: As a beta-blocker, propranolol primarily targets β-adrenergic receptors, unlike piperazine derivatives that modulate serotonin or dopamine pathways .

- Physicochemical Properties: The absence of a piperazine ring results in lower basicity (pKa ~9.4) compared to this compound (pKa ~7.8–8.2) .

Data Table: Key Properties of Selected Propanol-Piperazine Derivatives

Research Findings and Mechanistic Insights

- Receptor Selectivity: The 4-phenylpiperazine group in this compound enhances dual affinity for dopamine D2 and serotonin 5-HT1A receptors, a property less pronounced in analogs with bulkier substituents (e.g., indanyloxy) .

- Solvent Effects: Propanol isomers (e.g., 1-propanol vs. 2-propanol) influence DNA conformational changes, but in pharmaceutical contexts, 2-propanol derivatives like the target compound exhibit superior stability in lipid-rich environments .

- Synthetic Utility: The hydroxyl group in this compound allows for facile derivatization into esters or ethers, enabling tailored pharmacokinetic profiles compared to non-hydroxylated analogs .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-phenyl-1-piperazinyl)-2-propanol, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach includes:

Reaction of 4-phenylpiperazine with epichlorohydrin under reflux in ethanol or DMF .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Purity validation using HPLC (C18 column, UV detection at 254 nm) or GC-MS to confirm >95% purity .

Key Considerations:

- Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate).

- Use anhydrous conditions to avoid hydrolysis of intermediates .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperazine protons), δ 1.2–1.5 ppm (propanol -CH2), and aromatic protons (δ 6.8–7.4 ppm) .

- ¹³C NMR : Confirm carbonyl absence (ruling out ketone byproducts) and piperazine ring integrity .

- FT-IR : O-H stretch (~3400 cm⁻¹), C-N (1250 cm⁻¹), and aromatic C-H (3050 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Match exact mass to theoretical [M+H]⁺ (e.g., C₁₃H₁₉N₂O⁺: 219.1497) .

Advanced: How can researchers resolve contradictions in reported pharmacological efficacy across studies?

Methodological Answer:

Contradictions may arise from:

- Receptor selectivity : Screen against off-target receptors (e.g., 5-HT1A, D2) using radioligand binding assays .

- Metabolic stability : Compare hepatic microsomal half-life (e.g., human vs. rodent) to assess species-specific differences .

- Experimental design : Standardize assays (e.g., cAMP accumulation for GPCR activity) and use positive controls (e.g., aripiprazole for dopamine receptors) .

Example Workflow:

Validate target engagement via CRISPR/Cas9 knockout models.

Replicate studies under controlled conditions (pH 7.4, 37°C) .

Advanced: What strategies enhance the compound’s receptor affinity and selectivity?

Methodological Answer:

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance hydrophobic interactions .

- Propanol chain optimization : Replace 2-propanol with cyclopropanol to restrict conformational flexibility and improve binding .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with dopamine D3 receptors vs. off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.